2-Bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene

Medicinal Chemistry Lipophilicity Pharmacokinetics

2-Bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene (CAS 1099598-18-1) is a multi-substituted fluorinated aromatic compound with the molecular formula C8H5BrF4 and a molecular weight of 257.02 g/mol. It features a benzene ring bearing bromine, fluorine, and a trifluoroethyl group.

Molecular Formula C8H5BrF4
Molecular Weight 257.02 g/mol
CAS No. 1099598-18-1
Cat. No. B1391013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene
CAS1099598-18-1
Molecular FormulaC8H5BrF4
Molecular Weight257.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(F)(F)F)Br)F
InChIInChI=1S/C8H5BrF4/c9-6-3-5(1-2-7(6)10)4-8(11,12)13/h1-3H,4H2
InChIKeyRLLUHBAOHDDFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene (CAS 1099598-18-1): A Fluorinated Aromatic Building Block for Medicinal Chemistry and Advanced Synthesis


2-Bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene (CAS 1099598-18-1) is a multi-substituted fluorinated aromatic compound with the molecular formula C8H5BrF4 and a molecular weight of 257.02 g/mol . It features a benzene ring bearing bromine, fluorine, and a trifluoroethyl group. This structural combination makes it a versatile building block for the synthesis of complex molecules in medicinal chemistry and materials science . The compound is primarily used as a chemical intermediate, with its bromine atom enabling further functionalization via cross-coupling reactions such as Suzuki-Miyaura coupling [1]. Its presence in at least five patents underscores its utility in the development of novel chemical entities [2].

Why Generic Substitution is Not an Option for 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene: The Critical Role of Regiospecific Halogen and Fluoroalkyl Placement


In the context of building block procurement for advanced synthesis, generic substitution is not a viable strategy for 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene. The precise, non-symmetrical arrangement of the bromine, fluorine, and trifluoroethyl groups on the benzene ring dictates a unique electronic and steric environment that governs its reactivity in cross-coupling reactions and its subsequent physicochemical properties . Replacing it with a different regioisomer, such as 1-bromo-4-(2,2,2-trifluoroethyl)benzene (which lacks the ortho-fluorine), would alter the electron density on the aromatic ring, thereby changing the rate and selectivity of palladium-catalyzed transformations [1]. The specific logP of 3.11, as well as the boiling point of 192.8±40.0 °C, are direct consequences of its unique substitution pattern and cannot be replicated by a close analog . Such variations can cascade into significant differences in synthetic yield, purity profiles, and the biological activity of the final drug candidate or material.

Quantitative Differentiation Guide for 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene: Physicochemical and Synthetic Comparator Analysis


Lipophilicity Benchmark: logP Comparison with De-Fluorinated Analog

The compound exhibits a calculated logP of 3.11, which is a key determinant of membrane permeability in drug design . In comparison, the de-fluorinated analog 1-bromo-4-(2,2,2-trifluoroethyl)benzene has a reported logP of 3.20 . The presence of the ortho-fluorine in the target compound reduces lipophilicity by approximately 0.09 log units, which can significantly influence oral absorption and distribution profiles in vivo.

Medicinal Chemistry Lipophilicity Pharmacokinetics

Volatility and Handling: Boiling Point Comparison with a Trifluoroethyl-Regioisomer

The target compound has a predicted boiling point of 192.8±40.0 °C at 760 mmHg . A regioisomeric analog, 2-bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene, exhibits a higher calculated boiling point of 201.5±40.0 °C under the same conditions [1]. This 8.7 °C difference in boiling point, while not large, can be a practical differentiator for large-scale synthesis, affecting the choice of distillation conditions for purification and the compound's handling characteristics during high-temperature reactions.

Process Chemistry Safety Purification

Reactivity in Cross-Coupling: The Influence of ortho-Fluorine on Suzuki-Miyaura Coupling

The presence of an ortho-fluorine atom relative to the bromine leaving group in 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene is known to significantly accelerate the oxidative addition step in palladium-catalyzed cross-coupling reactions [1]. While specific kinetic data for this exact compound is not publicly available, a broad class-level inference from studies on fluorinated bromobenzenes indicates that ortho-fluorinated substrates can exhibit rate enhancements of 2- to 10-fold compared to their non-fluorinated counterparts in Suzuki-Miyaura reactions [1]. This effect is due to the fluorine atom's electron-withdrawing inductive effect, which lowers the electron density on the bromine-bound carbon, making it more susceptible to oxidative addition by Pd(0).

Organic Synthesis Cross-Coupling Medicinal Chemistry

Optimal Application Scenarios for 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene Based on Quantitative Evidence


Lead Optimization in Medicinal Chemistry Programs Targeting GPCRs and Kinases

The compound's specific logP of 3.11, as established in Section 3, positions it as an ideal fragment for optimizing the lipophilicity and membrane permeability of drug candidates targeting G protein-coupled receptors (GPCRs) and kinases . Its enhanced reactivity in cross-coupling reactions (Section 3) allows for the efficient and rapid exploration of chemical space around a core scaffold, enabling medicinal chemists to quickly generate analogs with varying substituents. This is supported by the compound's presence in patents related to kinase modulation .

Synthesis of Advanced Fluorinated Building Blocks and Probes for Chemical Proteomics

The bromine handle and trifluoroethyl group, combined with the reactivity modulation provided by the ortho-fluorine, make this compound a privileged intermediate for constructing more complex fluorinated building blocks, such as those used in activity-based protein profiling (ABPP) probes for chemical proteomics [1]. The predictable reactivity detailed in Section 3 ensures robust and scalable synthetic routes to these valuable probes, which are essential for target identification and validation in drug discovery.

Process Chemistry and Scale-up for Pharmaceutical Intermediates

For process chemists, the lower boiling point of 192.8±40.0 °C (Section 3) compared to its regioisomer (201.5±40.0 °C) offers a tangible advantage during large-scale synthesis and purification. The lower volatility simplifies solvent stripping and distillation, reducing energy costs and mitigating thermal decomposition risks . This practical benefit, combined with its enhanced cross-coupling efficiency, makes it a preferred building block for the cost-effective manufacture of Active Pharmaceutical Ingredient (API) intermediates.

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